BenchChemオンラインストアへようこそ!

NU 7026

DNA Damage Repair Kinase Selectivity PIKK Family

NU 7026 is the benchmark ATP-competitive DNA-PK inhibitor for rigorous NHEJ pathway dissection. Its defined 60-fold selectivity over PI3K and inactivity against ATM/ATR eliminate confounding off-target effects, ensuring reproducible radiosensitization data. With validated IC50 values (DNA-PK: 0.23 µM; PI3K: 13 µM), it serves as an essential positive control for novel inhibitor screening and PARP-1 combination studies. Procure high-purity (≥98%) NU 7026 to maintain experimental consistency across your DNA damage response programs.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
CAS No. 154447-35-5
Cat. No. B1684131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNU 7026
CAS154447-35-5
Synonyms2-(morpholin-4-yl)benzo(h)chromen-4-one
NU 7026
NU-7026
NU7026
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3
InChIInChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2
InChIKeyKKTZALUTXUZPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearanceyellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NU 7026 (CAS 154447-35-5): A Foundational DNA-PK Inhibitor for NHEJ-Targeted Radiosensitization Research


NU 7026 (LY293646) is an ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), a pivotal enzyme in the non-homologous end joining (NHEJ) pathway responsible for repairing DNA double-strand breaks (DSBs) [1]. It exhibits a well-defined selectivity profile against the phosphoinositide 3-kinase-related kinase (PIKK) family, providing a valuable chemical tool for dissecting DNA damage response pathways [2]. As a research-use-only compound, NU 7026 is widely employed to investigate the role of DNA-PK in cellular resistance to ionizing radiation and certain chemotherapeutics [3]. Its established biochemical profile and extensive citation history underscore its role as a benchmark compound in DNA repair studies .

Why NU 7026 is Not Interchangeable: A Data-Driven Perspective on DNA-PK Inhibitor Selection


Substituting NU 7026 with other DNA-PK or PIKK family inhibitors without rigorous validation introduces significant experimental risk due to divergent selectivity profiles, potencies, and pharmacological behaviors . For example, while more potent DNA-PK inhibitors like NU 7441 exist, they may exhibit distinct off-target effects or differences in cellular uptake and metabolism that can confound results [1]. Conversely, dual PI3K/DNA-PK inhibitors like KU-0060648 introduce concurrent pathway inhibition, precluding the specific interrogation of DNA-PK's singular role [2]. The specific in vitro and in vivo properties of NU 7026, including its well-characterized but limited metabolic stability, define a unique experimental window that cannot be simply replicated by its analogs [3]. Therefore, replicating published protocols or achieving consistent NHEJ-specific modulation hinges on the use of NU 7026 itself.

NU 7026 Quantitative Differentiation Guide: Benchmarking Potency, Selectivity, and Efficacy


Defined Selectivity Window Within the PIKK Family vs. Broad-Spectrum Agents

NU 7026's primary differentiation from other PIKK family inhibitors lies in its well-defined, 60-fold selectivity window for DNA-PK (IC50 = 0.23 µM) over PI3K (IC50 = 13 µM), and its inactivity against ATM and ATR (IC50 > 100 µM) . This profile contrasts sharply with dual inhibitors like KU-0060648, which potently inhibits multiple PI3K isoforms (IC50s: 0.1-4 nM) alongside DNA-PK (IC50 = 8.6 nM) . This selectivity allows researchers to attribute observed phenotypes specifically to DNA-PK inhibition rather than off-target effects on other PIKK family members [1].

DNA Damage Repair Kinase Selectivity PIKK Family

Functional NHEJ-Specific Radiosensitization: Enhanced Efficacy with Carbon-Ion Radiation

NU 7026 demonstrates a unique, pathway-specific radiosensitizing effect that is magnified with heavy ion radiation compared to standard X-rays [1]. In H1299 non-small cell lung cancer cells, NU 7026 enhanced the effect of carbon-ion irradiation in a concentration-dependent manner (survival fraction at 2 Gy decreased from ~0.5 to ~0.2 with 10 µM NU 7026), while a homologous recombination repair (HRR) inhibitor (B02) showed minimal sensitization [2]. This effect was confirmed to be NHEJ-specific, as NU 7026 had no radiosensitizing effect on NHEJ-deficient (Lig4-KO) mouse embryonic fibroblasts [3]. This data supports its use over HRR inhibitors for augmenting heavy ion radiotherapy research.

Radiosensitization Heavy Ion Therapy Non-Homologous End Joining

Additive Radiosensitization with PARP Inhibition: A Defined Combination Strategy

NU 7026 demonstrates a defined and additive, rather than synergistic, interaction with PARP-1 inhibition, a key consideration for combination studies [1]. When combined with the PARP-1 inhibitor AG14361 (0.4 µM) in PARP-1 proficient cells, the potentiation factor at 90% cell kill (PF90) increased additively from 1.51 (±0.04) for NU 7026 alone (10 µM) to 2.81 (±0.19) for the combination [2]. This contrasts with other DNA-PK inhibitors where the combinatorial effect may be less predictable or synergistic. This well-characterized additive profile provides a reliable baseline for designing experiments involving dual inhibition of DNA repair pathways [3].

Combination Therapy PARP Inhibitor Synthetic Lethality

Selective Radiosensitization of Cancer Cells with High DNA-PKcs Expression

NU 7026 exhibits a differential radiosensitizing effect based on DNA-PKcs expression levels, providing a basis for biomarker-driven research applications [1]. In neuroblastoma models, treatment with 10 µM NU 7026 synergistically enhanced the effect of 0.63 Gy ionizing radiation in NGP cells, which express high levels of DNA-PKcs, resulting in significant apoptosis [2]. Critically, this synergistic radiosensitization was not observed in non-cancerous fibroblasts with low DNA-PKcs expression [3]. This contrasts with broader-acting DNA-PK inhibitors that may lack this context-dependent selectivity. This evidence positions NU 7026 as a tool for investigating tumor-specific vulnerabilities related to NHEJ dependency.

Tumor Selectivity Biomarker-Driven Therapy Neuroblastoma

Established Preclinical PK/PD Profile Enables Dosing Simulation for In Vivo Studies

Unlike many tool compounds with undefined in vivo behavior, NU 7026 has a fully characterized preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile [1]. Key parameters include rapid plasma clearance (0.108 L/h) in mice, largely due to extensive metabolism, and low oral bioavailability (15%) [2]. Critically, this data allows for accurate pharmacokinetic modeling; simulations predict that a dosing regimen of 100 mg/kg i.p., administered four times daily, is required to achieve sustained drug exposure necessary for radiosensitization in murine models [3]. This level of PK/PD characterization is not available for all DNA-PK inhibitors and is essential for the rigorous design and interpretation of in vivo experiments.

Pharmacokinetics In Vivo Modeling Drug Metabolism

Primary Research Applications for NU 7026: From Mechanistic Studies to Preclinical Modeling


Dissecting NHEJ-Specific Contributions to DNA Damage Response

Investigators seeking to isolate the role of the non-homologous end joining (NHEJ) pathway in cellular responses to DNA damage can leverage NU 7026's defined 60-fold selectivity for DNA-PK over PI3K and its inactivity against ATM/ATR . This application is predicated on the need for a chemical probe with a clean PIKK family selectivity profile to avoid confounding results from off-target pathway modulation [1].

Establishing Radiosensitization Proof-of-Concept in Preclinical Cancer Models

For research programs aiming to validate DNA-PK inhibition as a radiosensitization strategy, NU 7026 serves as a foundational tool compound. Its validated, additive interaction with PARP-1 inhibitors (PF90 increase from 1.51 to 2.81) provides a benchmark for combination studies [2]. Furthermore, its ability to synergize with low-dose radiation (0.63 Gy) in high DNA-PKcs expressing cancer cells offers a model for tumor-selective radiosensitization research [3].

Benchmarking Next-Generation DNA-PK Inhibitors in In Vitro Assays

NU 7026 is an ideal reference compound for screening and characterizing novel DNA-PK inhibitors. Its well-defined IC50 values against DNA-PK (0.23 µM) and PI3K (13 µM) provide a standard for assessing potency and selectivity in cell-free and cell-based assays . Its functional effects, such as the inhibition of DNA DSB rejoining, serve as critical positive controls for validating new chemical entities [4].

Investigating DNA-PK's Role in Non-Canonical Pathways, such as HIV Pathogenesis

Beyond oncology, NU 7026 has been identified as a chemical probe for investigating the role of DNA-PK in HIV-1-mediated CD4+ T-cell death [5]. This application is supported by patent data demonstrating that NU 7026 treatment causes a substantial reduction in cell death following HIV infection in vitro, opening avenues for research into host-directed therapies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NU 7026

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.